1-(3-Chloropropyl)theobromine
Overview
Description
1-(3-Chloropropyl)theobromine is a chemical compound with the molecular formula C10H13ClN4O2 and a molecular weight of 256.69 .
Molecular Structure Analysis
The InChI code for 1-(3-Chloropropyl)theobromine is1S/C10H13ClN4O2/c1-13-6-12-8-7 (13)9 (16)15 (5-3-4-11)10 (17)14 (8)2/h6H,3-5H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-(3-Chloropropyl)theobromine is a white to yellow solid at room temperature .Scientific Research Applications
Salts and Co-crystals of Theobromine
Theobromine, a central nervous system stimulant, has been explored for its ability to form salts and co-crystals, which can significantly alter its properties. Salts of theobromine with various acids show remarkable solubility and stability differences, which are key in pharmaceutical applications. The mesylate salt of theobromine, for instance, exhibits polymorphic forms and enhanced solubility compared to theobromine itself, suggesting potential uses in drug delivery systems (Sanphui & Nangia, 2014).
Theobromine Complexes in Crystallography
The study of crystalline complexes involving theobromine, such as the 2:1 5-chlorosalicylic acid: theobromine complex, provides insights into the molecular interactions and bonding patterns. These studies are essential in the field of crystallography and pharmaceutical design, where the understanding of molecular structures and interactions is crucial (Shefter, Brennan, & Sackman, 1971).
Theobromine and Human Health
Research on theobromine's effects on human health, such as its influence on serum lipoprotein profiles, contributes to our understanding of its potential health benefits. For instance, a study on the impact of theobromine consumption on triglyceride and cholesterol concentrations in various lipoprotein subclasses provides valuable insights for nutritional science and health-related research (Jacobs et al., 2017).
Dental Applications of Theobromine
Theobromine's potential in dental care, particularly in the protection and remineralization of enamel, is a significant area of research. Studies exploring its effects on enamel surface hardness and topography suggest theobromine could be an effective agent in dental health products and treatments (Kargul, Özcan, Peker, Nakamoto, Simmons, & Falster, 2012).
Biochemical Studies
Investigating the biochemical pathways and mechanisms involving theobromine, such as its N-demethylation catalyzed by P450 isoenzymes, is crucial in pharmacology and toxicology. Understanding these metabolic pathways can help in the development of safer and more effective drugs (Tao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOWKXFNJSTXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515391 | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)theobromine | |
CAS RN |
74409-52-2 | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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